Ethyl 4-methyl-2-[(2-methylpropyl)(propanoyl)amino]-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-[(2-methylpropyl)(propanoyl)amino]-1,3-thiazole-5-carboxylate is a complex organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.
Preparation Methods
The synthesis of ethyl 4-methyl-2-[(2-methylpropyl)(propanoyl)amino]-1,3-thiazole-5-carboxylate involves multiple steps. One common method includes the reaction of 2-amino-2-methyl-1-propanol with propanoyl chloride to form an intermediate, which is then reacted with 4-methylthiazole-5-carboxylic acid ethyl ester under specific conditions . The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Chemical Reactions Analysis
Ethyl 4-methyl-2-[(2-methylpropyl)(propanoyl)amino]-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Ethyl 4-methyl-2-[(2-methylpropyl)(propanoyl)amino]-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-[(2-methylpropyl)(propanoyl)amino]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it can inhibit the activity of microbial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Ethyl 4-methyl-2-[(2-methylpropyl)(propanoyl)amino]-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug used in the treatment of HIV.
These compounds share the thiazole ring structure but differ in their substituents and specific biological activities, highlighting the uniqueness of this compound in terms of its diverse applications and effects.
Properties
CAS No. |
938022-12-9 |
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Molecular Formula |
C14H22N2O3S |
Molecular Weight |
298.40 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[2-methylpropyl(propanoyl)amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H22N2O3S/c1-6-11(17)16(8-9(3)4)14-15-10(5)12(20-14)13(18)19-7-2/h9H,6-8H2,1-5H3 |
InChI Key |
VRTRBFXCRBVCOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(CC(C)C)C1=NC(=C(S1)C(=O)OCC)C |
Origin of Product |
United States |
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